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The ADME Profile of Linaprazan: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution,
metabolism, and excretion (ADME) properties of linaprazan, a potassium-competitive acid
blocker (P-CAB). The information presented herein is a synthesis of available preclinical and
clinical data. This document also covers the ADME characteristics of linaprazan glurate (also
known as X842), a prodrug of linaprazan developed to improve its pharmacokinetic profile.

Introduction

Linaprazan is a reversible inhibitor of the gastric H+/K+-ATPase, offering a rapid onset of
action for the suppression of gastric acid secretion.[1][2] HowevVer, its relatively short half-life in
humans has led to the development of linaprazan glurate, a prodrug designed to extend the
duration of action.[2][3][4] Understanding the ADME properties of both linaprazan and its
prodrug is critical for optimizing clinical efficacy and safety.

Absorption

Linaprazan is characterized by rapid absorption following oral administration.[2] To prolong its
therapeutic effect, a prodrug, linaprazan glurate, was developed. Linaprazan glurate is also
rapidly absorbed and subsequently converted to the active linaprazan.[5][6]
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A clinical study has been conducted to evaluate the impact of a high-fat, high-calorie meal on
the pharmacokinetics of a new oral tablet formulation of linaprazan glurate and the resulting
exposure of linaprazan.[7]

Distribution

Preclinical studies in rats have provided insights into the distribution of linaprazan glurate and
its metabolites. Following administration, drug-related substances were found to be primarily
concentrated in the stomach, eyes, liver, small intestine, and large intestine.[3][4] Within the
blood, the distribution is favored in the plasma over the hemocytes.[3][4]

Metabolism

The metabolic pathway of linaprazan glurate is initiated by its hydrolysis to the active moiety,
linaprazan.[3][4] This conversion is primarily mediated by the enzyme Carboxylesterase 2
(CES2).[3][8] Following its formation, linaprazan undergoes further metabolism through a
series of oxidation, dehydrogenation, and glucuronidation reactions.[3][4]

In preclinical rat models, a total of 13 metabolites have been identified in plasma, urine, feces,
and bile.[3][4] The most abundant metabolite detected in the plasma of both male and female
rats was M150, identified as 2,6-dimethylbenzoic acid.[3][4] In male rats, M150 accounted for
80.65% of the total drug-related material in plasma (based on AUCO0-24h), while in female rats,
it represented 67.65%.[3][4]

The potential for drug-drug interactions has been investigated in clinical trials. Studies have
been conducted to assess the interaction of linaprazan glurate with clarithromycin, a known
strong inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), and with
midazolam, a sensitive CYP3A4 substrate.[9][10] This suggests that CYP3A4 and P-gp may
play a role in the disposition of linaprazan.[10]
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Caption: Metabolic conversion of linaprazan glurate to linaprazan and subsequent
metabolism.

EXxcretion

Linaprazan itself is subject to rapid excretion, which contributes to its short duration of acid
inhibition.[3][4] The development of linaprazan glurate was a direct approach to mitigate this
rapid clearance.[3][4]

In radiolabeled studies in rats receiving a single oral dose of [14C]linaprazan glurate, the
primary route of excretion was through the feces.[3][4] Over a period of 168 hours,
approximately 70.48% of the administered radioactive dose was recovered in the feces.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of linaprazan and its
prodrug, linaprazan glurate, from preclinical studies.

Table 1. Pharmacokinetic Parameters of Linaprazan and Linaprazan Glurate (X842) in Male
Rats after a Single Oral Dose
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TR 2.4 mglkg Linaprazan 9.6 mglkg Linaprazan
Glurate Glurate
Linaprazan Glurate (Prodrug)
Tmax (h) 0.58 +0.20 0.92 + 0.49
Cmax (ng/mL) 12.7+45 36.8+12.8
AUC(0-24h) (hng/mL) 21.0+5.0 78.9+31.2
t1/2 (h) 20+05 2.7+0.9
Linaprazan (Active Metabolite)
Tmax (h) 1.50+0.84 1.67 £0.82
Cmax (ng/mL) 48.3+£13.9 148.2 + 38.6
AUC(0-24h) (hng/mL) 205.1 +61.1 741.8 +213.9
t1/2 (h) 3.3+0.5 43+0.9

Data presented as mean + standard deviation. Source: Adapted from preclinical studies.[2]

Table 2: Pharmacokinetic Parameters of Linaprazan and Linaprazan Glurate (X842) in
Female Rats after a Single Oral Dose
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TR 2.4 mglkg Linaprazan 9.6 mglkg Linaprazan
Glurate Glurate
Linaprazan Glurate (Prodrug)
Tmax (h) 0.58 +0.20 0.58 +0.20
Cmax (ng/mL) 20.3+7.2 53.0+21.8
AUC(0-24h) (hng/mL) 33.7+11.4 114.8 +57.0
t1/2 (h) 21+0.3 41+2.6
Linaprazan (Active Metabolite)
Tmax (h) 2.00+1.10 1.17+0.41
Cmax (ng/mL) 68.1+18.0 168.0 £ 42.1
AUC(0-24h) (hng/mL) 276.9 £ 67.2 871.9 £ 204.6
t1/2 (h) 3.7+0.6 46+0.8

Data presented as mean + standard deviation. Source: Adapted from preclinical studies.[2]

Experimental Protocols
In Vivo ADME Study in Rats

A study was conducted to investigate the pharmacokinetics, tissue distribution, mass balance,
and metabolism of linaprazan glurate in rats.[3]

o Test System: Sprague-Dawley rats.[2]

e Dosing: A single oral dose of 2.4 mg/kg (100 pCi/kg) of [14C]linaprazan glurate was
administered.[3] For non-radiolabeled pharmacokinetic studies, oral doses of 0.6, 2.4, and
9.6 mg/kg were used.[2] Intravenous administration was also performed to assess
biotransformation.[2]

» Sample Collection: Blood, urine, feces, and bile were collected at various time points.[3] For
tissue distribution, various organs were collected post-administration.[3][4]
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e Analytical Methods: Concentrations of linaprazan glurate and linaprazan were determined
using validated bioanalytical methods, likely LC-MS/MS, though specific details are not
provided in the available literature. Radioactivity in samples was measured by liquid
scintillation counting. Metabolite profiling was conducted using high-resolution mass
spectrometry.[11]

Clinical Drug-Drug Interaction Study

A Phase |, open-label, fixed-sequence study was designed to evaluate the drug-drug
interaction potential of linaprazan glurate.[10]

» Objective: To assess the effect of clarithromycin on the pharmacokinetics of linaprazan and
linaprazan glurate, and the effect of linaprazan glurate on the pharmacokinetics of
midazolam.[10]

o Study Design: The study was divided into two parts. Part | involved the co-administration of
linaprazan glurate (100 mg once daily) with clarithromycin. Part Il evaluated the effect of
repeated doses of linaprazan glurate (75 mg twice daily) on the pharmacokinetics of a
single dose of midazolam.[10]

o Sample Collection: Serial blood samples were collected for pharmacokinetic analysis of all
administered drugs and their relevant metabolites.

» Analytical Methods: Drug concentrations in plasma were measured using validated
bioanalytical methods.

General Experimental Workflow for ADME Studies
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Caption: A generalized workflow for preclinical and clinical ADME studies of linaprazan.

Conclusion

The ADME profile of linaprazan is characterized by rapid absorption and excretion. The
development of the prodrug, linaprazan glurate, has successfully addressed the short half-life
of the parent compound by providing prolonged exposure to the active linaprazan. Metabolism
is a key clearance pathway, involving initial hydrolysis of the prodrug followed by extensive
phase | and phase Il reactions of linaprazan. Fecal excretion is the predominant route of
elimination for linaprazan glurate and its metabolites in preclinical models. The potential for
drug-drug interactions involving CYP3A4 and P-gp warrants further investigation to ensure the
safe and effective use of linaprazan in diverse patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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